Elliptone

Description

Structure

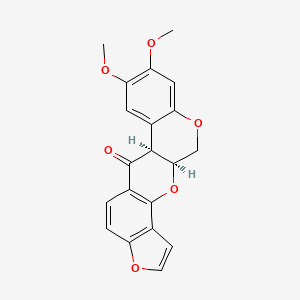

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,13S)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-22-15-7-12-14(8-16(15)23-2)25-9-17-18(12)19(21)11-3-4-13-10(5-6-24-13)20(11)26-17/h3-8,17-18H,9H2,1-2H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZGBRARBOMHQ-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197279 | |

| Record name | Elliptone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-10-4 | |

| Record name | Elliptone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elliptone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELLIPTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WIT13R59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Elliptone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Elliptone, a naturally occurring rotenoid. The information is curated for professionals in research, science, and drug development who require detailed chemical and biological data.

Chemical Identity and Structure

This compound is a complex heterocyclic organic compound classified as a rotenoid. Its chemical structure is characterized by a fused five-ring system.

1.1. Chemical Structure Diagram

The chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and bonds.

Caption: 2D chemical structure of this compound.

Physicochemical and Identification Data

A summary of the key quantitative and identification parameters for this compound is provided in the table below. This data is essential for compound characterization, analytical method development, and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₆O₆ | [1][2] |

| Molecular Weight | 352.34 g/mol | [2] |

| IUPAC Name | (1S,13S)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one | [1] |

| CAS Number | 478-10-4 | [1][2] |

| Canonical SMILES | COC1=C(C=C2C(=C1)[C@H]3--INVALID-LINK--OC4=C(C3=O)C=CC5=C4C=CO5)OC | [1] |

| InChIKey | KPSZGBRARBOMHQ-MSOLQXFVSA-N | [1] |

| Synonyms | Derride | [1] |

| Physical Description | Needles from ethanol | [2] |

| Melting Point | 160 °C; 177-178 °C | [2] |

| Optical Rotation | [α]D²⁰ -18° (benzene); [α]D²⁰ +55° (acetone) | [2] |

Biological Activity and Mechanism of Action

This compound, like other rotenoids, is recognized for its biological activity, primarily as an inhibitor of mitochondrial respiration.[1]

3.1. Inhibition of Mitochondrial Electron Transport Chain

This compound exerts its biological effects by targeting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration. The consequences of this inhibition include a reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).

The diagram below illustrates the inhibitory action of this compound on the mitochondrial electron transport chain.

Caption: Inhibition of Mitochondrial Complex I by this compound.

Experimental Protocols

The following section details a key experimental protocol for the chemical synthesis of this compound.

4.1. Semisynthesis of this compound from Rotenone

This protocol is adapted from the work of Anderson et al. (2017) and describes an operationally simple, stereocontrolled semisynthesis.[1]

Materials:

-

Rotenone

-

para-Toluenesulfonic acid

-

Toluene

-

Lactol acetate (intermediate synthesized from rotenone)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of the Reaction Mixture: A solution of lactol acetate in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid-Catalyzed Elimination: para-Toluenesulfonic acid is added to the solution.

-

Reaction Conditions: The mixture is heated to 80 °C and stirred. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Note: For the full synthesis of the lactol acetate intermediate from rotenone, which involves dihydroxylation-oxidative cleavage and a chemoselective Baeyer-Villiger oxidation, please refer to the original publication.[1][4]

Conclusion

This compound is a significant natural product with well-defined chemical properties and a clear mechanism of biological action as a potent inhibitor of mitochondrial Complex I. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, providing a solid foundation for further investigation into the therapeutic potential of this compound and related compounds.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? [synapse.patsnap.com]

- 4. Stereocontrolled Semisyntheses of this compound and 12aβ-Hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Elliptone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elliptone, a natural compound belonging to the rotenoid family, has demonstrated significant potential as an anticancer agent. Its mechanism of action is multifaceted, primarily revolving around the inhibition of DNA topoisomerase II, induction of apoptosis, and cell cycle arrest. This technical guide provides a comprehensive overview of the molecular pathways affected by this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential and the methodologies to investigate its effects.

Core Mechanism of Action: Topoisomerase II Inhibition

The principal mechanism by which this compound exerts its cytotoxic effects is through the inhibition of DNA topoisomerase II.[1][2][3] Topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the transient breaking and rejoining of DNA strands.[1] Cancer cells, due to their high proliferative rate, are particularly dependent on topoisomerase II for DNA replication and segregation.[4]

This compound acts as a catalytic inhibitor of topoisomerase IIα.[1][3] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound and its derivatives inhibit the overall catalytic activity of the enzyme, including the decatenation and DNA cleavage steps.[1][3] This inhibition leads to the accumulation of DNA damage, which subsequently triggers downstream cellular responses. The planar structure of this compound allows it to intercalate into the DNA, a property that is related to its ability to inhibit topoisomerase II.[1][3]

Induction of Apoptosis

The DNA damage induced by this compound is a potent trigger for apoptosis, or programmed cell death. This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][6][7]

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress, such as DNA damage.[7] In response to this compound-induced DNA damage, the tumor suppressor protein p53 is often upregulated.[2][5] This leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[7][9] Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7][9]

Extrinsic (Death Receptor) Pathway

This compound can also trigger the extrinsic pathway by increasing the expression of Fas/APO-1 and its ligand (FasL).[5] The binding of FasL to the Fas receptor initiates the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of caspase-8.[5][7] Activated caspase-8 can then directly activate caspase-3.[7] Furthermore, a crosstalk between the extrinsic and intrinsic pathways can occur through the cleavage of Bid by caspase-8, which amplifies the apoptotic signal through the mitochondria.[5]

Signaling Pathway Diagram

References

- 1. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Elliptone from Derris elliptica: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elliptone is a naturally occurring rotenoid found in the roots of Derris elliptica (Wall.) Benth., a plant historically recognized for its potent insecticidal properties.[1] While often overshadowed by its more extensively studied counterpart, rotenone, this compound and its derivatives are emerging as molecules of significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a primary focus on its anticancer, insecticidal, and antimicrobial properties. Due to the limited specific research on this compound's mechanisms, this guide draws upon the well-documented pathways of structurally related rotenoids, such as Deguelin and Rotenone, to propose putative mechanisms of action. Detailed experimental protocols for evaluating these biological activities and illustrative diagrams of key signaling pathways are provided to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a member of the rotenoid family, a class of isoflavonoids characterized by a common tetracyclic ring system. It is a key bioactive constituent of plants in the Derris genus, which have been traditionally used as fish poisons and organic insecticides.[1] The chemical structure of this compound provides a scaffold for potent biological interactions, which are now being explored for therapeutic applications beyond pest control. While research has established the anticancer potential of the rotenoid class, specific data on this compound remain scarce, necessitating a comparative analysis with related compounds to infer its mechanistic action.[2]

Biological Activities of this compound and Related Rotenoids

The primary biological activities attributed to this compound and its chemical relatives include anticancer, insecticidal, and antimicrobial effects.

Anticancer and Chemopreventive Activity

While direct and extensive studies on this compound's cytotoxicity against cancer cell lines are limited, the rotenoid class, in general, exhibits significant anticancer and chemopreventive properties.[2] Compounds like Deguelin and Rotenone, also found in Derris species, have been thoroughly investigated and serve as important proxies for understanding the potential of this compound.

Deguelin, for instance, shows potent anti-proliferative effects in various cancers, including lung and breast cancer, by inducing apoptosis and cell cycle arrest.[3][4][5] Rotenone has demonstrated high cytotoxic activity against breast cancer cells (MCF-7) and has shown chemopreventive and antitumor activity in vivo.[2] A derivative of this compound, 6aα,12aα-12a-hydroxythis compound, isolated from the related plant Derris trifoliata, was found to have inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, suggesting valuable anti-tumor promotion activity.

Table 1: Cytotoxic Activity (IC₅₀) of Rotenone and Deguelin in Human Cancer Cell Lines (Note: Data for this compound is not widely available; these related compounds illustrate the potential of the rotenoid class.)

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Rotenone | MCF-7 | Breast Adenocarcinoma | 4.4 nM | [2] |

| Deguelin | MDA-MB-231 | Breast Adenocarcinoma | ~1 µM | [5] |

| Deguelin | BT474 | Breast Ductal Carcinoma | ~1 µM | [5] |

| Deguelin | MCF-7 | Breast Adenocarcinoma | ~1 µM | [5] |

| Deguelin | T47D | Breast Ductal Carcinoma | ~1 µM | [5] |

| Deguelin | A549 | Non-small cell lung cancer | Not specified | [6] |

| Deguelin | H1299 | Non-small cell lung cancer | Not specified | [6] |

Insecticidal Activity

The roots of Derris elliptica have a long history of use as a natural insecticide, with its toxicity attributed to the mixture of rotenoids it contains, including this compound.[1] These compounds act as potent contact and stomach poisons for a wide range of insect pests. The primary mechanism of insecticidal action for rotenoids is the inhibition of mitochondrial electron transport at Complex I, leading to respiratory failure and death. This mode of action makes it an effective, albeit broad-spectrum, biopesticide.

Antimicrobial Activity

Recent studies have revealed the antimicrobial potential of novel rotenoids isolated from the stems of Derris elliptica. These compounds exhibited selective inhibitory activity against various bacterial and fungal strains, indicating a potential application for this compound and its derivatives as antimicrobial agents.

Table 2: Antimicrobial Activity (MIC & IC₅₀) of a New Rotenoid (Derieliptoside A) from Derris elliptica

| Organism | Type | MIC (µM) | IC₅₀ (µM) | Reference |

| Enterococcus faecalis | Gram-positive bacteria | 37.5 | 10.6 | [7] |

| Staphylococcus aureus | Gram-positive bacteria | 75 | 22.7 | [7] |

| Candida albicans | Fungus | 37.5 | 11.2 | [7] |

Putative Mechanisms of Anticancer Action

The anticancer effects of this compound can be inferred from the well-established mechanisms of Rotenone and Deguelin. These mechanisms primarily involve the induction of apoptosis through mitochondrial disruption and the inhibition of key cell survival signaling pathways.

Mechanism I: Inhibition of Mitochondrial Complex I and ROS-Induced Apoptosis (Rotenone Model)

Rotenone is a classical inhibitor of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase).[8][9] This inhibition disrupts ATP synthesis and leads to a significant increase in the production of mitochondrial reactive oxygen species (ROS).[8] The resulting oxidative stress triggers the intrinsic pathway of apoptosis through the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in cell death.[8]

Caption: Putative ROS-mediated apoptotic pathway of this compound.

Mechanism II: Inhibition of PI3K/Akt Survival Pathway (Deguelin Model)

Deguelin is known to induce apoptosis by targeting and inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation.[3][10] By inhibiting PI3K activity, Deguelin prevents the phosphorylation and activation of Akt.[10] Inactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins like Bad and Bax. Uninhibited Bad and Bax can then promote the mitochondrial release of cytochrome c, initiating the caspase cascade and apoptosis.[3] This pathway represents a more targeted anticancer mechanism that is often dysregulated in cancer cells.

Caption: Putative PI3K/Akt inhibition pathway of this compound.

Experimental Protocols

Investigating the biological activity of this compound requires a suite of well-established in vitro assays. The following section details the methodologies for key experiments.

General Workflow: Bioassay-Guided Fractionation

The discovery and isolation of bioactive compounds like this compound from a crude plant extract typically follow a bioassay-guided fractionation process. This workflow systematically separates the complex mixture into simpler fractions and uses a specific biological assay at each step to track and isolate the active component(s).

Caption: Workflow for bioassay-guided fractionation.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle : Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11][12] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

-

Methodology :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment : Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.[6]

-

Solubilization : Carefully remove the MTT medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11][13]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

-

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membranes of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5][14]

-

Methodology :

-

Cell Culture and Treatment : Culture and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold PBS.[5]

-

Staining : Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution.[15][16]

-

Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

-

Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[15]

-

Caspase Activity Assay

This assay quantifies the activity of key apoptosis-mediating enzymes, caspases-9 (initiator) and -3 (executioner).

-

Principle : The assay utilizes specific peptide substrates for caspase-3 (DEVD) and caspase-9 (LEHD) conjugated to a fluorophore or chromophore.[17] When an active caspase cleaves its corresponding substrate, the reporter molecule is released, generating a fluorescent or colorimetric signal that is proportional to the enzyme's activity.

-

Methodology :

-

Cell Lysis : Treat cells with this compound, harvest, and lyse them using a supplied lysis buffer to release cellular contents.

-

Substrate Addition : Add the caspase-9 (Ac-LEHD-pNA) or caspase-3 substrate to the cell lysate in a 96-well plate.

-

Incubation : Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic reaction.

-

Signal Detection : Measure the fluorescence (e.g., using a fluorometric plate reader) or absorbance (at 405 nm for pNA) of the samples.

-

Data Analysis : Quantify the increase in signal relative to untreated control cells to determine the fold-activation of the caspases.

-

Conclusion and Future Directions

This compound, a key rotenoid from Derris elliptica, represents a promising natural product with a range of biological activities. While its insecticidal properties are well-established through historical use, its potential as an anticancer and antimicrobial agent is only beginning to be understood. Based on the mechanisms of action of related rotenoids, this compound likely exerts its anticancer effects through the induction of apoptosis via mitochondrial dysfunction and the inhibition of critical cell survival pathways like PI3K/Akt.

However, a significant knowledge gap exists, as much of the mechanistic data is inferred from other compounds. There is a critical need for future research to focus specifically on this compound to:

-

Determine its cytotoxic profile (IC₅₀ values) across a wide panel of human cancer cell lines.

-

Elucidate its precise molecular targets and confirm its effects on mitochondrial function and signaling pathways.

-

Evaluate its efficacy and safety in preclinical animal models for both cancer and infectious diseases.

By systematically addressing these questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel drug candidate.

References

- 1. Biopharmacological considerations for accelerating drug development of deguelin, a rotenoid with potent chemotherapeuti… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]

- 5. Deguelin inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mutantidh1-in-1.com [mutantidh1-in-1.com]

- 10. Effects of deguelin on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deguelin - Wikipedia [en.wikipedia.org]

- 14. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis - PMC [pmc.ncbi.nlm.nih.gov]

Elliptone and its Analogue Ellipticine: A Technical Guide on Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the anticancer properties of ellipticine, a potent plant alkaloid. While the initial topic of interest was elliptone, the available scientific literature predominantly focuses on its close analogue, ellipticine. Ellipticine, first isolated from Ochrosia elliptica, has demonstrated significant cytotoxic effects against a range of cancer types, primarily through its interactions with DNA and critical cellular enzymes. This guide synthesizes the current understanding of its mechanisms of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanisms of Anticancer Activity

Ellipticine exerts its anticancer effects through a multi-pronged approach, primarily targeting DNA integrity and cellular replication processes. The core mechanisms include DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), induction of cell cycle arrest, and initiation of apoptosis.[1]

DNA Intercalation and Topoisomerase II Inhibition

The planar, polycyclic structure of ellipticine allows it to insert itself between the base pairs of DNA, a process known as DNA intercalation. This physical disruption interferes with essential processes like DNA replication and transcription, which are highly active in rapidly dividing cancer cells.

This intercalation is also linked to its primary enzymatic target: topoisomerase IIα.[2] Topoisomerase II is crucial for managing DNA topology during replication by creating and religating double-strand breaks to resolve supercoiling and tangles.[3] Ellipticine acts as a catalytic inhibitor of topoisomerase IIα.[2][4] Unlike topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex and lead to permanent DNA breaks, catalytic inhibitors block the enzyme's activity before DNA scission, thereby robbing the cell of its essential functions.[2][5] Studies with ellipticine derivatives have shown they inhibit the decatenation (unlinking) activity of topoisomerase IIα at concentrations significantly lower than the parent compound.[2]

Generation of Reactive Oxygen Species (ROS)

In addition to its direct effects on DNA, ellipticine is known to generate Reactive Oxygen Species (ROS) within cancer cells. ROS are highly reactive molecules, such as superoxide and hydrogen peroxide, that can cause widespread damage to cellular components including DNA, proteins, and lipids.[6] This ROS-induced damage exacerbates the effects of DNA intercalation and topoisomerase inhibition, further pushing the cell towards apoptosis. While cancer cells often have higher basal levels of ROS, excessive accumulation becomes cytotoxic, a threshold that ellipticine helps to cross.[6]

Induction of Apoptosis and Cell Cycle Arrest

The culmination of ellipticine-induced cellular damage is cell cycle arrest and programmed cell death (apoptosis).

Apoptosis Induction

Ellipticine triggers apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, creating a robust and amplified cell death signal.[1]

-

Extrinsic Pathway : Treatment with ellipticine increases the expression of the Fas/APO-1 death receptor and its ligands.[1] This engagement leads to the activation of caspase-8, an initiator caspase that directly triggers the executioner caspases responsible for dismantling the cell.[1]

-

Intrinsic Pathway : The extrinsic pathway is amplified through a "cross-talk" mechanism involving the protein Bid.[1] Activated caspase-8 cleaves Bid, and the resulting fragment (tBid) translocates to the mitochondria, disrupting their function and leading to the activation of the initiator caspase-9.[1] This convergence of both pathways ensures an effective apoptotic response.[1]

Cell Cycle Arrest

In human breast cancer cells (MCF-7), ellipticine has been shown to induce cell cycle arrest in the G2/M phase.[1] This halt in cell division prevents the propagation of damaged cells and provides a window for apoptosis to occur. The arrest is associated with a significant increase in the protein expression of key cell cycle regulators:[1]

-

p53 : A tumor suppressor that acts as a crucial checkpoint, responding to cellular stress like DNA damage.

-

p27/KIP1 : A cyclin-dependent kinase inhibitor that blocks progression through the cell cycle.

The upregulation of these proteins effectively stops the cell cycle machinery, a direct consequence of the cellular stress induced by ellipticine.[1]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process (like cell growth) by 50%. While specific IC50 values for this compound are not widely reported, data for the parent compound ellipticine and its more potent derivatives highlight its activity.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Ellipticine | Human Breast (MCF-7) | Breast Cancer | Not specified, but inhibits growth | [1] |

| Ellipticine | Various | Various | Modest inhibitor of DNA cleavage (IC50 >200 μM) | [2] |

| ET-1 (Derivative) | - | - | More potent catalytic inhibitor than ellipticine | [2][4] |

| ET-2 (Derivative) | - | - | More potent catalytic inhibitor than ellipticine | [2][4] |

Note: Quantitative data for ellipticine is often presented in the context of its derivatives, which were synthesized to improve potency and reduce toxicity. ET-1 (N-methyl-5-demethyl ellipticine) and ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) both completely block topoisomerase IIα decatenation activity at concentrations of 200–1000 μM, whereas the parent ellipticine required >5000 μM for the same effect.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer activity of compounds like ellipticine.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of ellipticine (or its analogue) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Topoisomerase IIα Inhibition (DNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the enzyme's function of unlinking catenated (interlocked) DNA rings.

-

Reaction Setup : Prepare a reaction mixture containing purified human topoisomerase IIα, kinetoplast DNA (kDNA, a network of interlocked DNA circles), and an ATP-containing assay buffer.

-

Inhibitor Addition : Add varying concentrations of the test compound (e.g., ellipticine) to the reaction tubes.

-

Incubation : Incubate the reaction at 37°C for a set time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination : Stop the reaction by adding a stop buffer containing a protein-denaturing agent (e.g., SDS) and a DNA loading dye.

-

Gel Electrophoresis : Load the samples onto an agarose gel and perform electrophoresis. Catenated kDNA remains trapped in the well, while decatenated (unlinked) DNA circles can migrate into the gel.

-

Visualization : Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-drug control.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses a fluorescent dye that binds to DNA to quantify the DNA content of cells, thereby determining their phase in the cell cycle.

-

Cell Culture and Treatment : Grow cells to sub-confluency and treat them with the test compound for the desired time.

-

Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation : Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis : Generate a histogram of cell counts versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N content, and cells in S phase will have an intermediate amount. Analyze the percentage of cells in each phase to identify arrest.

Conclusion and Future Directions

Ellipticine stands as a compelling natural product with significant anticancer properties, primarily functioning as a DNA intercalating agent and a catalytic inhibitor of topoisomerase IIα.[2] Its ability to induce robust apoptotic responses and cell cycle arrest through multiple, interconnected pathways highlights its therapeutic potential.[1] However, the clinical application of ellipticine itself has been hampered by issues of toxicity and adverse side effects.

Future research is focused on synthesizing and evaluating ellipticine derivatives that retain or enhance anticancer efficacy while exhibiting a more favorable toxicity profile.[2][4] The development of such compounds, coupled with a deeper understanding of their interactions with specific cancer-related signaling pathways (e.g., PI3K/Akt, MAPK), could lead to novel and effective targeted therapies. Further investigation into drug delivery systems to improve tumor-specific targeting may also help overcome the limitations of this promising class of compounds.

References

- 1. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Elliptone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elliptone is a naturally occurring rotenoid, a class of heterocyclic organic compounds that often exhibit potent insecticidal and piscicidal properties. Belonging to the flavonoid family, this compound and its structural analogs have garnered significant interest within the scientific community for their potential pharmacological applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Fabaceae (legume) family, particularly within the genera Derris, Lonchocarpus, and Tephrosia. These plants have a history of use in traditional practices as fish poisons and insecticides due to their rotenoid content.

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The roots are generally the primary source of rotenoids, including this compound.

Table 1: Quantitative Content of Rotenoids in Various Plant Sources

| Plant Species | Plant Part | Compound | Concentration (% of Dry Weight) | Reference |

| Derris elliptica | Stems | Rotenone | ~0.28% | [1] |

| Derris elliptica | Roots | Rotenone | Up to 46.1% in crude extract | [2] |

| Tephrosia vogelii | Pods | Rotenone | 1.4% | [3] |

| Tephrosia vogelii | Leaves | Rotenoids | 0.65% - 4.25% | [3] |

| Lonchocarpus utilis | Roots | Rotenone | Generally high | [4] |

| Lonchocarpus urucu | Roots | Rotenone | Generally high | [4] |

Note: Specific quantitative data for this compound is often reported as part of the total rotenoid content. Further analytical separation is required to determine the precise percentage of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The selection of appropriate solvents and chromatographic techniques is critical for achieving high purity and yield.

Experimental Protocols

1. Extraction of Crude Rotenoid Mixture

This protocol describes a general method for obtaining a crude extract rich in rotenoids, including this compound, from plant material.

-

Materials:

-

Dried and powdered plant material (e.g., Derris elliptica roots)

-

Extraction solvent (e.g., Chloroform, 95% Ethanol, or Acetone)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filter paper

-

-

Methodology:

-

Soxhlet Extraction:

-

Place a known quantity of the powdered plant material into a thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the chosen extraction solvent.

-

Heat the flask to initiate the solvent cycle. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber containing the plant material.

-

Allow the extraction to proceed for several hours until the solvent running through the siphon tube is clear.

-

After extraction, concentrate the solvent in the distilling flask using a rotary evaporator to obtain the crude extract.[5]

-

-

Maceration:

-

Submerge a known quantity of the powdered plant material in a suitable volume of the extraction solvent in a sealed container.

-

Agitate the mixture periodically over 24-72 hours at room temperature.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the maceration process with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.[2]

-

-

Pressurized Liquid Extraction (PLE):

-

Pack the powdered plant material into the extraction cell.

-

Set the desired temperature (e.g., 50°C) and pressure (e.g., 2000 psi).

-

Pump the extraction solvent (e.g., Chloroform) through the cell for a specified time (e.g., 30 minutes).

-

Collect the extract and concentrate it using a rotary evaporator.[2]

-

-

Workflow for Crude Rotenoid Extraction

Caption: General workflow for obtaining a crude rotenoid extract.

2. Separation and Purification of this compound

The crude extract contains a mixture of rotenoids and other phytochemicals. Chromatographic techniques are employed to isolate this compound from this complex mixture.

-

Materials:

-

Crude rotenoid extract

-

Silica gel for column chromatography

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, diethyl ether)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

-

UV lamp for visualization

-

-

Methodology:

-

Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate or chloroform).

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate using a suitable mobile phase (e.g., chloroform:diethyl ether, 95:5 v/v).

-

Visualize the spots under a UV lamp. Rotenoids can be further visualized by spraying with a hydriodic acid reagent, which imparts specific colors to different rotenoids.

-

Combine the fractions containing the compound with the Rf value corresponding to this compound.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For higher purity, the fractions enriched with this compound from column chromatography can be further purified using preparative HPLC.

-

A common mobile phase for separating rotenoids is a mixture of chloroform and isooctane (e.g., 35:65 v/v).[6]

-

The sample is injected into the HPLC system, and the eluate is monitored at a specific wavelength (e.g., 294 nm).

-

The fraction corresponding to the this compound peak is collected.

-

The solvent is evaporated to yield highly purified this compound.

-

-

Workflow for this compound Isolation and Purification

Caption: A typical workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to its ability to interfere with cellular respiration. Like other rotenoids, this compound is known to be an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[7][8]

Mechanism of Action: Inhibition of Mitochondrial Complex I

Inhibition of Complex I by this compound disrupts the transfer of electrons from NADH to ubiquinone. This blockage has several downstream consequences:

-

Inhibition of ATP Synthesis: The disruption of the electron transport chain leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn inhibits ATP synthesis via oxidative phosphorylation.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress within the cell.[9]

-

Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic pathway of apoptosis.

While the primary target of this compound is mitochondrial Complex I, the downstream signaling events are complex and can vary depending on the cell type and the concentration of the compound. The related compound, ellipticine, has been shown to induce apoptosis through pathways involving p53, the Fas/Fas ligand system, and disruption of mitochondrial function.[10][11] Although the specific signaling cascade for this compound is not as extensively characterized, it is likely to share similarities with other Complex I inhibitors.

Signaling Pathway: this compound-Induced Mitochondrial Dysfunction

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Conclusion

This compound represents a valuable natural product with significant biological activity. This guide has outlined its primary natural sources and provided a framework for its extraction and purification from plant materials. The detailed experimental protocols and workflows offer a practical starting point for researchers interested in isolating this compound for further investigation. The elucidation of its mechanism of action, primarily through the inhibition of mitochondrial Complex I, provides a basis for exploring its potential applications in drug development and other scientific disciplines. Further research is warranted to fully characterize the specific signaling pathways modulated by this compound and to explore its therapeutic potential.

References

- 1. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 2. Extraction of rotenone from Derris elliptica and Derris malaccensis by pressurized liquid extraction compared with maceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. Inhibition of the cytotoxicity of protein toxins by a novel plant metabolite, mansonone-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of rotenoids and the determination of rotenone in pesticide formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of complex I of the electron transport chain causes O2-. -mediated mitochondrial outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

Elliptone: A Technical Guide to its Physicochemical Properties for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Elliptone, a naturally occurring rotenoid found in several plant species. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug discovery and development, as well as for those investigating its insecticidal properties. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical methods.

Core Physicochemical Properties

This compound possesses a complex heterocyclic structure that dictates its chemical and biological behavior. A summary of its key physicochemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₆ | [1] |

| Molecular Weight | 352.34 g/mol | [1] |

| Melting Point | 160 °C or 177-178 °C | |

| Boiling Point | Data not readily available | |

| LogP (calculated) | 3.2 | [1] |

| pKa | Data not readily available | |

| Topological Polar Surface Area | 67.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| CAS Number | 478-10-4 | [1] |

| IUPAC Name | (1S,13S)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one | [1] |

Spectral Properties

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are summarized below.

| Spectroscopy | Expected Peaks and Features |

| UV-Vis | Due to the presence of a conjugated π-electron system, this compound is expected to absorb UV light in the range of 200-400 nm.[2][3][4][5] |

| Infrared (IR) | Characteristic peaks are expected for C=O (carbonyl) stretching (around 1670 cm⁻¹), C-O (ether) stretching (around 1000-1300 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹).[6][7][8][9] |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and protons on the heterocyclic rings are expected. Chemical shifts will be influenced by the electronic environment of each proton.[10][11][12][13][14] |

| ¹³C NMR | Signals for carbonyl carbons (downfield), aromatic carbons, ether-linked carbons, and methoxy carbons are anticipated. A ¹³C NMR spectrum for the related compound 19,20-Dihydro-elliptone shows a range of chemical shifts consistent with this structure.[15][16][17] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (352.34). Characteristic fragmentation patterns would arise from the cleavage of the heterocyclic rings and loss of methoxy groups.[18][19][20][21] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point. For a pure substance, this range is typically narrow.

Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide).

-

Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a small vial.

-

Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Mixing: The mixture is vortexed or agitated for a set period to facilitate dissolution.

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the amount of solvent can be incrementally increased to determine the approximate solubility limit.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol describes the acquisition of a UV-Vis spectrum to determine the wavelengths of maximum absorbance.

Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Spectrometer Setup: A UV-Vis spectrophotometer is blanked using the same solvent in which the sample is dissolved.

-

Spectrum Acquisition: The cuvette containing the this compound solution is placed in the spectrophotometer, and the absorbance is measured over a wavelength range (e.g., 200-800 nm).

-

Data Analysis: The resulting spectrum is analyzed to identify the λmax values.

Biological Activity and Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, research on the structurally similar and functionally related compound, Ellipticine, provides valuable insights into its potential mechanisms of action, particularly in the context of its cytotoxic effects.

Hypothetical Signaling Pathway for Cytotoxicity

Based on studies of Ellipticine, this compound may induce apoptosis and cell cycle arrest in cancer cells through the following proposed pathway:

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Insecticidal Mechanism of Action

This compound is a known component of natural insecticides derived from Derris elliptica. The insecticidal action of rotenoids like this compound is primarily attributed to their ability to interfere with cellular respiration. However, other mechanisms common to plant-derived insecticides may also be involved.

Potential Targets in Insects:

-

Mitochondrial Electron Transport Chain: Rotenoids are known inhibitors of Complex I (NADH:ubiquinone oxidoreductase), leading to a disruption of ATP synthesis and ultimately, cell death.

-

Nervous System Receptors: Like many natural insecticides, this compound may also target components of the insect nervous system, such as acetylcholinesterase, GABA receptors, or octopamine receptors, leading to paralysis and death.[22][23][24]

-

Cuticle Disruption: Some plant-derived compounds can disrupt the waxy layer of the insect cuticle, leading to dehydration.

Experimental Workflow

A general workflow for the characterization of the physicochemical and biological properties of this compound is presented below.

Caption: Experimental workflow for this compound research.

This guide provides a foundational understanding of the physicochemical properties of this compound for research applications. Further experimental investigation is required to fully characterize its spectral properties and elucidate its precise biological mechanisms of action.

References

- 1. This compound | C20H16O6 | CID 160477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. compoundchem.com [compoundchem.com]

- 15. hmdb.ca [hmdb.ca]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 22. Elucidating the molecular mechanisms of essential oils' insecticidal action using a novel cheminformatics protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dr.lib.iastate.edu [dr.lib.iastate.edu]

An In-Depth Technical Guide to the Toxicology Profile of Elliptone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elliptone is a naturally occurring rotenoid, a class of heterocyclic organic compounds found in the roots and stems of certain plants, such as those from the Derris and Lonchocarpus genera[1]. Historically, rotenoid-containing plant extracts have been utilized for their insecticidal and piscicidal properties. In recent years, the pharmacological potential of various rotenoids, including this compound, has been explored, particularly in the context of anticancer research[2]. A thorough understanding of a compound's toxicology profile is paramount for its development as a therapeutic agent. This guide aims to provide a detailed framework for the toxicological evaluation of this compound.

Physicochemical Properties

A foundational aspect of any toxicological profile is the characterization of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₆ | --INVALID-LINK-- |

| Molecular Weight | 352.34 g/mol | --INVALID-LINK-- |

| CAS Number | 478-10-4 | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| Solubility | Information not readily available | |

| LogP | Information not readily available |

Non-Clinical Toxicology

A comprehensive non-clinical toxicology program is essential to characterize the safety profile of a new chemical entity. The following sections detail the types of studies that are typically conducted.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.

Table 3.1: Illustrative Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 (mg/kg) | Observations |

| Mouse | Oral (gavage) | Data not available | Hypothetical: Neurotoxic signs (tremors, ataxia), lethargy |

| Rat | Intravenous | Data not available | Hypothetical: Convulsions, respiratory distress |

| Rabbit | Dermal | Data not available | Hypothetical: Mild skin irritation |

In Vitro Cytotoxicity

Cytotoxicity assays evaluate the toxicity of a compound to cells in culture. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell viability.

Table 3.2: Illustrative In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| HepG2 (Human Liver Carcinoma) | MTT Assay | 24 | Data not available |

| SH-SY5Y (Human Neuroblastoma) | Neutral Red Uptake | 48 | Data not available |

| HUVEC (Human Umbilical Vein Endothelial Cells) | LDH Release Assay | 24 | Data not available |

Genotoxicity

Genotoxicity studies are performed to identify compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is typically required.

Table 3.3: Illustrative Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Data not available | Hypothetical: Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without | Data not available | Hypothetical: Positive at high concentrations with S9 |

| In Vivo Micronucleus Test | Rodent (e.g., mouse bone marrow) | N/A | Data not available | Hypothetical: Negative |

Repeat-Dose Toxicity

Repeat-dose toxicity studies assess the effects of repeated exposure to a substance over a prolonged period. These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Table 3.4: Illustrative Repeat-Dose Toxicity Study Design for this compound

| Parameter | Description |

| Species | Rat (one rodent species), Dog (one non-rodent species) |

| Duration | 28-day and 90-day studies |

| Route of Administration | Proposed clinical route (e.g., oral, intravenous) |

| Dose Levels | At least 3 dose levels and a control group |

| Endpoints | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, histopathology |

| NOAEL | To be determined |

Developmental and Reproductive Toxicology (DART)

DART studies are conducted to evaluate the potential effects of a substance on fertility, embryonic and fetal development, and pre- and postnatal development.

Table 3.5: Illustrative DART Study Program for this compound

| Study Type | Species | Key Endpoints |

| Fertility and Early Embryonic Development | Rat | Mating performance, fertility indices, implantation sites, early embryonic survival. |

| Embryo-Fetal Development | Rat, Rabbit | Maternal toxicity, fetal viability, external, visceral, and skeletal malformations. |

| Pre- and Postnatal Development | Rat | Maternal toxicity, parturition, lactation, pup viability, growth, and development. |

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumor-forming potential of a substance. These are generally required for drugs intended for chronic use.

Table 3.6: Illustrative Carcinogenicity Study Design for this compound

| Parameter | Description |

| Species | Rat, Mouse |

| Duration | 2 years |

| Route of Administration | Proposed clinical route |

| Dose Levels | Multiple dose levels based on repeat-dose toxicity data |

| Endpoints | Survival, clinical signs, body weight, tumor incidence and latency, histopathology of all tissues |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Table 4.1: Illustrative Safety Pharmacology Core Battery for this compound

| System | Study Type | Species | Key Parameters Measured |

| Central Nervous System | Functional Observational Battery (FOB) | Rat | Behavioral changes, coordination, sensory/motor reflexes, body temperature. |

| Cardiovascular System | In vivo telemetry | Dog or Monkey | Blood pressure, heart rate, ECG (including QT interval). |

| Respiratory System | Whole-body plethysmography | Rat | Respiratory rate, tidal volume, minute volume. |

ADME (Absorption, Distribution, Metabolism, Excretion)

Understanding the ADME properties of a compound is crucial for interpreting toxicology data and predicting its pharmacokinetic behavior in humans.

Table 5.1: Illustrative ADME Profile of this compound

| Parameter | In Vitro/In Vivo Model | Result |

| Absorption | Caco-2 cell permeability assay | Data not available |

| Distribution | Plasma protein binding (e.g., equilibrium dialysis) | Data not available |

| Metabolism | Liver microsomes (human, rat, dog) | Data not available |

| Cytochrome P450 inhibition/induction assays | Data not available | |

| Excretion | In vivo rodent study with radiolabeled compound | Data not available |

Potential Mechanisms of Toxicity and Signaling Pathways

While specific data for this compound is scarce, the toxicological mechanisms of the related and well-studied rotenoid, rotenone, are primarily attributed to its potent inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This inhibition leads to a cascade of downstream effects.

A similar mechanism of action is plausible for this compound. Inhibition of mitochondrial Complex I disrupts cellular respiration, leading to:

-

Decreased ATP Production: Impairing cellular energy supply.

-

Increased Production of Reactive Oxygen Species (ROS): Leading to oxidative stress and damage to cellular components, including DNA, lipids, and proteins.

-

Induction of Apoptosis: The resulting cellular stress can trigger programmed cell death pathways.

The following diagram illustrates the potential signaling pathway affected by this compound, based on the known mechanism of rotenoids.

Caption: Potential mechanism of this compound-induced toxicity via mitochondrial dysfunction.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the literature. However, standardized guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) are followed. Below are overviews of the methodologies for key in vitro toxicology assays.

Bacterial Reverse Mutation Assay (Ames Test)

This workflow outlines the general procedure for an Ames test, a widely used method to assess a compound's mutagenic potential.

Caption: General workflow for the Ames test.

In Vitro Chromosomal Aberration Assay

This diagram illustrates the typical steps involved in assessing the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.

References

In Silico Modeling of Elliptone-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elliptone, a natural rotenoid found in plants of the Derris and Lonchocarpus genera, has garnered interest for its potential therapeutic applications, particularly in oncology. Understanding the molecular mechanisms underlying its biological activity is crucial for drug development and optimization. In silico modeling provides a powerful approach to investigate the interactions between this compound and its protein targets at an atomic level. This technical guide offers a comprehensive overview of the methodologies and data pertinent to the in-pencilo modeling of this compound-protein interactions, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction to this compound and its Biological Significance

This compound (C20H16O6) is a rotenoid, a class of naturally occurring compounds known for their insecticidal and piscicidal properties. Structurally similar to other bioactive compounds like rotenone and the anticancer agent ellipticine, this compound has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to disruption of cellular respiration and induction of apoptosis. Furthermore, evidence suggests that this compound and its analogs may interact with other protein targets, modulating key signaling pathways involved in cell proliferation, survival, and death.

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the binding modes, affinities, and dynamic behavior of small molecules like this compound with their protein targets. These computational approaches can accelerate the drug discovery process by identifying potential protein targets, predicting binding affinities, and guiding the design of more potent and selective derivatives.

Known and Potential Protein Targets of this compound

While research specifically on this compound is less extensive than for its analog ellipticine, several protein targets have been identified or are strongly implicated based on its chemical structure and observed biological effects.

Table 1: Potential Protein Targets of this compound

| Protein Target Family | Specific Protein(s) | Rationale for Interaction |

| Mitochondrial Complex I Subunits | Various subunits | Known inhibitory activity of rotenoids on mitochondrial respiration. |

| Tubulin | α- and β-tubulin | Rotenoids are known to interfere with microtubule dynamics. |

| Bcl-2 Family Proteins | Bcl-2, Bcl-xL, Bax, Bak | Modulation of apoptosis is a key feature of rotenoid activity.[1][2] |

| Kinases | SYK, PI3K, BTK | These have been identified as targets for the related compound, ellipticine. |

| Topoisomerase II | Topoisomerase IIα | A primary target for the structurally similar ellipticine.[3] |

Quantitative Data on this compound-Protein Interactions

Quantitative data on the binding affinity of this compound to its protein targets is essential for accurate in silico modeling and for understanding its potency. While specific Ki, Kd, or IC50 values for this compound are not abundantly available in the public domain, data from related compounds and analogous assays can provide valuable insights.

Table 2: Experimentally Determined Inhibition Data for Ellipticine (as a proxy for this compound)

| Protein Target | Ligand | Inhibition Value (IC50) | Assay Type |

| Topoisomerase IIα | Ellipticine | >200 µM | DNA Cleavage Assay[3] |

| Topoisomerase IIα | ET-1 (Ellipticine Derivative) | ~40 µM | DNA Cleavage Assay[3] |

| Topoisomerase IIα | ET-2 (Ellipticine Derivative) | ~5 µM | DNA Cleavage Assay[3] |

Note: The lack of specific quantitative data for this compound highlights a significant research gap and underscores the importance of further experimental validation.

Key Signaling Pathways Modulated by this compound

This compound's cytotoxic effects are mediated through its influence on several critical cellular signaling pathways. Understanding these pathways is fundamental to comprehending its mechanism of action and for identifying potential therapeutic strategies.

Intrinsic Apoptosis Pathway

This compound, through its inhibition of mitochondrial complex I, can trigger the intrinsic apoptosis pathway. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. The Bcl-2 family of proteins plays a crucial regulatory role in this pathway.

References

Preliminary Cytotoxicity Screening of Elliptone: A Technical Guide

This guide provides a comprehensive overview of the preliminary cytotoxicity screening of Elliptone, a naturally occurring plant alkaloid. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanisms of action, summarizes its cytotoxic effects on various cancer cell lines, outlines relevant experimental protocols, and visualizes the key signaling pathways involved in its activity.

Introduction to this compound and its Cytotoxic Potential

This compound (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a plant alkaloid originally isolated from the leaves of Ochrosia elliptica. It has garnered significant interest in oncology research due to its potent anticancer properties. Like many chemotherapeutic agents, this compound exhibits a multi-modal mechanism of action, making it a promising candidate for further investigation. Its planar, polycyclic structure allows it to interact directly with cellular macromolecules, initiating cascades that lead to cell death. Preliminary screening of its cytotoxic effects is a critical first step in evaluating its potential as a therapeutic agent.

Mechanisms of Cytotoxic Action

This compound exerts its anticancer effects through several established mechanisms, primarily targeting DNA integrity and cellular apoptotic machinery.

-

DNA Intercalation and Topoisomerase II Inhibition : this compound's planar structure enables it to insert itself between the base pairs of DNA.[1] This intercalation disrupts the normal processes of DNA replication and transcription. Furthermore, this action inhibits the function of topoisomerase II, an enzyme crucial for managing DNA supercoiling during replication.[1][2] The inhibition of this enzyme leads to DNA strand damage, which is a potent trigger for apoptosis.

-

DNA Adduct Formation : this compound can be considered a pro-drug.[3] Its pharmacological efficiency is partly dependent on its metabolic activation by cytochrome P450 (CYP) and peroxidase enzymes.[1][2] This activation leads to the formation of reactive metabolites, such as 12-hydroxyellipticine and 13-hydroxyellipticine, which can then form covalent adducts with DNA.[3] This direct DNA damage contributes significantly to its cytotoxicity in most cancer cell lines.[1][3]

-

Induction of Apoptosis : A primary outcome of this compound treatment is the induction of programmed cell death, or apoptosis.[4][5] This is achieved through the activation of multiple signaling pathways, including the p53-dependent pathway and both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades.[4][5]

-